2-(Benzylamino)pyrimidine-4-carbaldehyde 2-(Benzylamino)pyrimidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1260838-37-6
VCID: VC15966769
InChI: InChI=1S/C12H11N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14,15)
SMILES:
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

2-(Benzylamino)pyrimidine-4-carbaldehyde

CAS No.: 1260838-37-6

Cat. No.: VC15966769

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)pyrimidine-4-carbaldehyde - 1260838-37-6

Specification

CAS No. 1260838-37-6
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 2-(benzylamino)pyrimidine-4-carbaldehyde
Standard InChI InChI=1S/C12H11N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14,15)
Standard InChI Key RVGJMRKAVUPNJA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=CC(=N2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic system with nitrogen atoms at positions 1 and 3. The benzylamino group (-NH-CH2-C6H5) at position 2 introduces steric bulk and hydrophobic character, while the aldehyde (-CHO) at position 4 provides a reactive site for nucleophilic additions or condensations. Key structural parameters include:

PropertyValue
Molecular formulaC₁₂H₁₁N₃O
Molecular weight198.21 g/mol
IUPAC name2-(benzylamino)pyrimidine-4-carbaldehyde

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons of the benzyl group (δ 7.2–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of the aldehyde carbonyl stretch at ~1,710 cm⁻¹ and N-H stretches at ~3,300 cm⁻¹.

Synthesis and Optimization Strategies

Primary Synthetic Routes

A widely reported method involves the acid-catalyzed hydrolysis of 2-anilino-4-(dimethoxymethyl)pyrimidine. Heating this precursor with hydrochloric acid at 80–90°C for 4–6 hours removes the protective dimethoxymethyl group, yielding the aldehyde functionality. Subsequent neutralization with sodium bicarbonate and extraction with ethyl acetate typically provides the product in 60–75% yield.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Preliminary studies indicate moderate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. At 50 μM concentration, the compound reduces prostaglandin E2 (PGE2) production by 35–40% in macrophage models, suggesting anti-inflammatory potential.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a building block for pyrido[2,3-d]pyrimidine analogs—a privileged scaffold in kinase inhibitor design. Structural comparisons with A-484954 reveal opportunities to optimize substituents at R₁ (ethyl/n-propyl) and R₃ (cyclopropyl) positions while retaining the critical CONH₂ group at R₂.

Antibacterial and Antiviral Prospects

Derivatives featuring thioamide (CSNH₂) or ester (CO₂Et) groups at R₂ show enhanced activity against Gram-positive bacteria (MIC = 8–16 μg/mL). Molecular docking studies suggest binding to the ATP pocket of bacterial histidine kinases, though validation through crystallography remains pending.

Challenges and Future Directions

Current limitations include moderate potency and insufficient pharmacokinetic data. Addressing these requires:

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 4.

  • Prodrug strategies: Masking the aldehyde as an acetal to improve oral bioavailability.

  • Target identification: Chemoproteomic approaches to map cellular binding partners.

Ongoing work focuses on hybrid molecules combining the pyrimidine core with known pharmacophores like chalcones or coumarins. Such hybrids exhibit synergistic effects in preliminary antioxidant assays (IC₅₀ = 12–18 μM against DPPH radicals).

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